1-Naphthalenesulfonic acid

Übersicht

Beschreibung

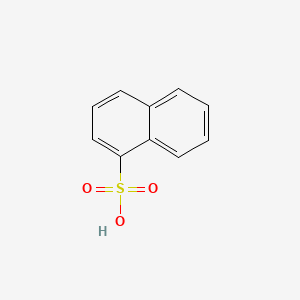

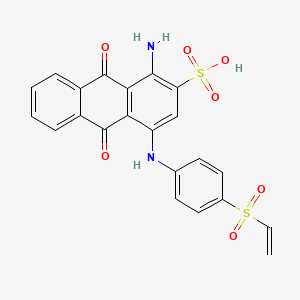

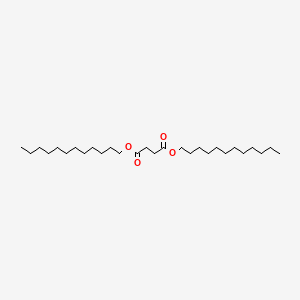

1-Naphthalenesulfonic acid is an organic compound with the chemical formula C₁₀H₇SO₃H. It is a white crystalline powder that is highly soluble in water, forming a clear solution . This compound consists of a naphthalene ring attached to a sulfonic acid group, making it a significant intermediate in the production of dyes and other chemical products .

Wirkmechanismus

Target of Action

1-Naphthalenesulfonic acid is known to interact with proteins such as EGFR (Epidermal Growth Factor Receptor) and LCK (Lymphocyte-specific protein tyrosine kinase) . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and immune response.

Mode of Action

The interaction of this compound with its targets involves the formation of an ion-pair between the negatively charged sulfonate group of the compound and the positively charged amino acid residues of proteins . This interaction can lead to changes in the protein’s function and activity.

Biochemical Pathways

It has been suggested that the compound may influence the extrinsic pathway of blood coagulation

Pharmacokinetics

Given its chemical structure and water solubility , it can be inferred that the compound may be readily absorbed and distributed in the body. The metabolism and excretion of the compound would likely involve the liver and kidneys, respectively.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its protein targets. For instance, its interaction with EGFR could potentially influence cell growth and differentiation, while its interaction with LCK could affect immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s fluorescence intensity, a property often used in biochemical research, can vary depending on the surrounding solvent environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

1-Naphthalenesulfonic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 2B1. The binding of this compound to cytochrome P450 2B1 increases the enzyme’s activity, enhancing the demethylation of benzphetamine . This interaction is indicative of the compound’s role as both an effector and a reporter group in biochemical assays.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The compound’s interaction with these enzymes can lead to changes in cellular metabolism and gene expression, impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to cytochrome P450 2B1, increasing its catalytic activity and enhancing the demethylation of benzphetamine . This binding interaction is crucial for the compound’s role as an effector molecule, influencing enzyme activity and subsequent biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its long-term impact on cellular function. The stability of this compound in various experimental setups is crucial for its consistent biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic processes. At higher doses, it may lead to toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . Understanding the dosage-dependent effects is essential for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The compound’s role in these pathways highlights its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can impact its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent biochemical effects .

Vorbereitungsmethoden

1-Naphthalenesulfonic acid can be synthesized through various methods. One common synthetic route involves the sulfonation of naphthalene using sulfuric acid or sulfur trioxide. The reaction conditions typically include heating naphthalene with the sulfonating agent to achieve the desired product . Industrial production methods often involve the use of gaseous sulfur trioxide mixed with an inert gas, followed by isomerization of the raw sulfonation product . Another method includes the microwave-assisted sulfonation of naphthalene, which offers a more efficient and environmentally friendly approach .

Analyse Chemischer Reaktionen

1-Naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinones under specific conditions.

Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.

Substitution: Fusion with sodium hydroxide followed by acidification produces 1-naphthol.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and triphenylphosphine. The major products formed from these reactions include 1-naphthol, 1,5-naphthalene-disulfonic acid, and 1-naphthalenethiol .

Wissenschaftliche Forschungsanwendungen

1-Naphthalenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.

Medicine: It is used in the development of pharmaceutical compounds and as a diagnostic tool in various medical applications.

Vergleich Mit ähnlichen Verbindungen

1-Naphthalenesulfonic acid can be compared with other similar compounds, such as:

2-Naphthalenesulfonic acid: This compound is another mono sulfonic acid of naphthalene, but it is more stable than this compound.

8-Anilinonaphthalene-1-sulfonic acid:

The uniqueness of this compound lies in its specific applications in dye production and its role as a hydrophobic fluorescence probe in biochemical research.

Eigenschaften

IUPAC Name |

naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZYNBSKGUBXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048033 | |

| Record name | Naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Grey powder; [Acros Organics MSDS] | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-47-2, 25155-19-5, 68153-01-5, 68412-23-7 | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalenesulfonic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SJH61WM2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Naphthalenesulfonic acid?

A1: The molecular formula of this compound is C10H8O3S, and its molecular weight is 208.24 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, X-ray powder diffraction has been employed to study this compound dihydrate and its complex with 1,8-bis(dimethylamino)naphthalene (DMAN). []

Q3: Has this compound been investigated in the context of material science?

A3: While not extensively discussed, a study on star-shaped poly(N-isopropylacrylamide) used this compound derivative (8-anilino-1-naphthalenesulfonic acid ammonium salt hydrate) to study the supramolecular inclusion properties of the polymer. []

Q4: Does this compound exhibit any catalytic properties?

A4: While this compound itself is not prominently featured as a catalyst in the provided research, a derivative, 2-iodoso-1-naphthalenesulfonic acid, has been shown to catalyze the alkaline hydrolysis of diphenyl (4-nitrophenyl) phosphate in the presence of hexadecyltrimethylammonium bromide. []

Q5: Have computational methods been employed to study this compound or its derivatives?

A5: Yes, in a study focusing on the interaction between bovine serum albumin (BSA) and rosmarinic acid, molecular docking and dynamics simulations were used to understand the binding mechanism at an atomic level. [] While this research doesn't directly involve this compound, it showcases the application of computational methods for analyzing molecular interactions, a technique potentially applicable to this compound as well.

Q6: How do structural modifications of this compound derivatives affect their activity?

A6: Research indicates that the position of the sulfonic acid group on the naphthalene ring influences the microbial degradation pathway. Pseudomonas sp. strain S-313 exhibited distinct degradation pathways for this compound and 2-Naphthalenesulfonic acid, yielding 1-naphthol and 2-naphthol, respectively. []

Q7: Are there any studies on the impact of substituents on the activity of this compound derivatives?

A7: Research on the microbial catabolism of naphthalenesulfonic acids by Pseudomonas species revealed that substituents on the naphthalene ring can influence the regioselectivity of enzymatic dioxygenation, impacting the degradation pathway. []

Q8: Is there information available on the stability of this compound under various conditions?

A8: Specific data on the stability of this compound under different conditions is limited in the provided research.

Q9: What analytical techniques are used for the quantification of this compound and related compounds?

A9: High-performance liquid chromatography (HPLC) has been employed to quantify 4-hydroxy-1-naphthalenesulfonic acid, an intermediate in the synthesis of the color additive FD&C Red No. 4. []

Q10: Are there any studies utilizing fluorescence spectroscopy with this compound or its derivatives?

A10: Yes, several studies employed fluorescence spectroscopy with 8-anilino-1-naphthalenesulfonic acid (ANS), a derivative of this compound. For example, ANS served as a fluorescent probe to study:

- Protein structure and interactions: ANS fluorescence helped characterize the binding site of tear lipocalin, [] assess the conformation of bovine and human serum albumin in the presence of stearic acid and sodium dodecylsulfate, [] and investigate the guest-binding properties of amphiphilic block copolymers. []

- Membrane properties: The impact of sodium salicylate on the permeability of rat small intestinal brush border membrane vesicles was investigated using ANS fluorescence polarization. []

Q11: Is there information on the biodegradability of this compound?

A11: Yes, research indicates that certain Pseudomonas species can utilize this compound as their sole sulfur source for growth, suggesting biodegradability. [] This microbial desulfonation process plays a crucial role in the environmental fate of sulfonated aromatic compounds.

Q12: What are the byproducts of this compound degradation?

A12: Studies show that microbial degradation of this compound can lead to the formation of 1-naphthol, ammonia, and sulfite. [, ] The specific byproducts and the degradation pathway can vary depending on the microbial species and environmental conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)